molecular formula C9H9F3O B1296483 2,2,2-Trifluoro-1-(p-tolyl)ethanol CAS No. 446-65-1

2,2,2-Trifluoro-1-(p-tolyl)ethanol

Cat. No. B1296483
CAS RN: 446-65-1
M. Wt: 190.16 g/mol
InChI Key: LNYGOJDJKXEXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(p-tolyl)ethanol is an organic compound with the molecular formula C9H9F3O . It is also known as 4’-methyl-1-phenyl-2,2,2-trifluoroethanol .


Synthesis Analysis

The synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol involves the use of 4-methyl-benzaldehyde and TMSCF3 in tetrahydrofuran (THF) at 0° C . Tetrabutylammonium fluoride is added to this mixture, which is then warmed up to room temperature and stirred for 4 hours. The reaction mixture is treated with 1N HCl and stirred overnight. The product is extracted with ethyl acetate and the organic layer is separated and dried over sodium sulfate. The organic solvent is then evaporated to yield 1- (4-methylphenyl)-2,2,2-trifluoro-ethanol .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(p-tolyl)ethanol is represented by the InChI code: 1S/C9H9F3O/c1-6-2-4-7 (5-3-6)8 (13)9 (10,11)12/h2-5,8,13H,1H3 . The compound has a molecular weight of 190.17 .


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a colorless to light yellow liquid or semi-solid . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.278 mg/ml .

Scientific Research Applications

Kinetic Resolution

2,2,2-Trifluoro-1-aryl ethanol, a category that includes 2,2,2-Trifluoro-1-(p-tolyl)ethanol, has been studied for its kinetic resolution. Xu et al. (2009) investigated the nonenzymatic kinetic resolution of this compound using (R)-benzotetramisole as a catalyst, demonstrating its applicability in preparing enantiomerically pure forms of the compound or its iso-butyrate derivatives (Qing Xu et al., 2009).

Lipase-Catalyzed Optical Resolution

Kato et al. (1995) achieved the optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols by lipase-catalyzed enantioselective acetylation. This study highlighted the influence of structural variations on the reactivity and enantioselectivity in the resolution process (Katsuya Kato et al., 1995).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYGOJDJKXEXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324107
Record name 2,2,2-trifluoro-1-(4-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(p-tolyl)ethanol

CAS RN

446-65-1
Record name 4-Methyl-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 446-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoro-1-(4-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrabutylammonium fluoride (0.1 ml; 1.0 M solution in tetrahydrofuran) was added to a solution of 4-methyl-benzaldehyde (1.2 g, 10 mmol) and TMSCF3 (1.8 ml, 12 mmol) in 10 ml THF at 0° C. The formed mixture was warmed up to room temperature and stirred for 4 hours. The reaction mixture was then treated with 12 ml of 1N HCl and stirred overnight. The product was extracted with ethyl acetate (3×20 ml). The organic layer was separated and dried over sodium sulfate. The organic solvent was evaporated to give 1.6 g of 1-(4-methylphenyl)-2,2,2-trifluoro-ethanol, yield 86%.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to Reference Example 8-12, by use of p-tolualdehyde (500 μL, 4.24 mmol), (trifluoromethyl)trimethylsilane (752 μL, 5.09 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 424 μL, 0.424 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 30 minutes. Thus, 4-(2,2,2-trifluoro-1-hydroxyethyl)toluene (Compound DE) (1.01 g, yield: quantitative) was obtained.
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
752 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(p-tolyl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(p-tolyl)ethanol
Reactant of Route 3
2,2,2-Trifluoro-1-(p-tolyl)ethanol
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(p-tolyl)ethanol
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(p-tolyl)ethanol
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(p-tolyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.